molecular formula C12H10BrN3O2S B2823744 5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide CAS No. 868980-40-9

5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide

Cat. No.: B2823744
CAS No.: 868980-40-9
M. Wt: 340.2
InChI Key: VLUKRFAGSMHQTA-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, an imidazo[2,1-b]thiazole ring, and a furan-2-carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b]thiazole ring: This can be achieved through a cyclization reaction involving a thiazole derivative and an imidazole precursor under acidic or basic conditions.

    Coupling with furan-2-carboxamide: The final step involves coupling the brominated imidazo[2,1-b]thiazole with furan-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An imidazo[2,1-b]thiazole derivative with anthelmintic and immunomodulatory properties.

    WAY-181187: An anxiolytic agent with a similar imidazo[2,1-b]thiazole structure.

    Pifithrin-β: An antineoplastic agent with an imidazo[2,1-b]thiazole core.

Uniqueness

5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the furan-2-carboxamide moiety differentiates it from other imidazo[2,1-b]thiazole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

IUPAC Name

5-bromo-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2S/c13-10-2-1-9(18-10)11(17)14-4-3-8-7-16-5-6-19-12(16)15-8/h1-2,5-7H,3-4H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUKRFAGSMHQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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